8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine is a chemical compound with the molecular formula C6H5BrN4S and a molecular weight of 245.10 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a triazolo[4,3-c]pyrimidine core substituted with a bromine atom and a methylthio group.
Mechanism of Action
Target of Action
The primary target of 8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
Its molecular weight (2451 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol generally have better absorption and distribution in the body.
Result of Action
The result of this compound’s action is the inhibition of cell proliferation . By inhibiting CDK2, the compound disrupts the cell cycle, leading to cell cycle arrest and potentially apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the following steps:
Formation of the Triazolo[4,3-c]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolo[4,3-c]pyrimidine ring system.
Thiomethylation: The methylthio group is introduced via thiomethylation reactions, often using methylthiolating agents such as methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylthio group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Cyclization Reactions: The triazolo[4,3-c]pyrimidine core can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base (e.g., NaOH) and a solvent (e.g., DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Compounds with various functional groups replacing the bromine atom.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Scientific Research Applications
8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-5-(methylsulfanyl)-[1,2,4]triazolo[4,3-c]pyrimidine: Similar structure but with a different substituent.
5-(Methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine: Lacks the bromine atom.
8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine: Lacks the methylthio group.
Uniqueness
8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine is unique due to the presence of both the bromine and methylthio groups, which confer distinct chemical reactivity and biological activity. This dual substitution enhances its versatility in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
8-bromo-5-methylsulfanyl-[1,2,4]triazolo[4,3-c]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4S/c1-12-6-8-2-4(7)5-10-9-3-11(5)6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXSQRIHTWWWIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C2=NN=CN21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99451-55-5 |
Source
|
Record name | 8-Bromo-5-(methylthio)[1,2,4]triazolo[4,3-c]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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